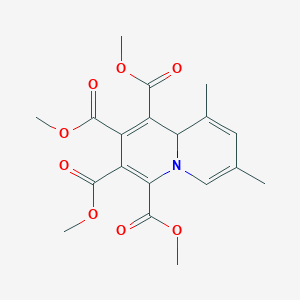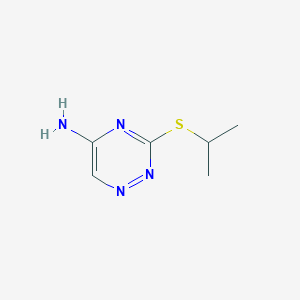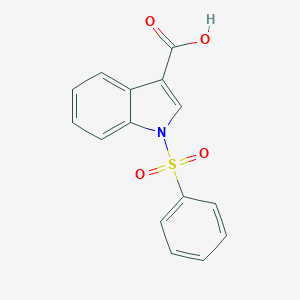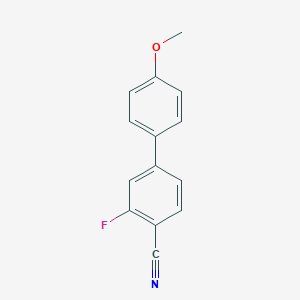![molecular formula C19H22N2O5 B184872 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide CAS No. 5837-83-2](/img/structure/B184872.png)
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide, also known as TPNPB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. TPNPB is a selective agonist of retinoic acid receptor-related orphan receptor gamma (RORγ), a transcription factor that plays a crucial role in the regulation of immune cell differentiation and function.
Scientific Research Applications
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide has been shown to have potential applications in the field of immunology, particularly in the study of Th17 cells. Th17 cells are a subset of T helper cells that play a crucial role in the immune response against extracellular pathogens. RORγ is a key transcription factor in the differentiation of Th17 cells, and this compound has been shown to selectively activate RORγ, leading to the induction of Th17 cell differentiation. This makes this compound a valuable tool for studying the role of Th17 cells in various diseases, including autoimmune disorders, infectious diseases, and cancer.
Mechanism of Action
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide selectively binds to and activates RORγ, leading to the induction of Th17 cell differentiation. RORγ is a member of the nuclear receptor superfamily of transcription factors and functions as a ligand-dependent transcriptional activator. Upon binding to this compound, RORγ undergoes a conformational change that allows it to recruit coactivator proteins and bind to specific DNA sequences, resulting in the upregulation of target genes involved in Th17 cell differentiation.
Biochemical and Physiological Effects
This compound has been shown to induce the differentiation of Th17 cells both in vitro and in vivo. In addition, this compound has been shown to promote the production of proinflammatory cytokines, such as IL-17 and IL-22, by Th17 cells. These effects are mediated by the activation of RORγ and the upregulation of target genes involved in Th17 cell differentiation and function.
Advantages and Limitations for Lab Experiments
One advantage of using 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide in lab experiments is its selectivity for RORγ. This allows for the specific activation of Th17 cell differentiation without affecting other immune cell subsets. However, one limitation of using this compound is its potential toxicity at high concentrations. Careful dose-response studies are necessary to determine the optimal concentration of this compound for each experimental system.
Future Directions
There are several future directions for the study of 3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide and its applications in immunology. One direction is the investigation of the role of Th17 cells in various diseases, including autoimmune disorders, infectious diseases, and cancer. Another direction is the development of more potent and selective RORγ agonists that can be used as therapeutic agents. Finally, the use of this compound in combination with other immunomodulatory agents may provide new insights into the regulation of immune cell function and the development of novel immunotherapies.
Synthesis Methods
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide can be synthesized through a multistep process that involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzoyl chloride in the presence of triethylamine to yield the amide intermediate. Finally, the amide intermediate is treated with propanoyl chloride in the presence of triethylamine to form this compound.
properties
CAS RN |
5837-83-2 |
|---|---|
Molecular Formula |
C19H22N2O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
3,4,5-trimethoxy-N-[4-(propanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C19H22N2O5/c1-5-17(22)20-13-6-8-14(9-7-13)21-19(23)12-10-15(24-2)18(26-4)16(11-12)25-3/h6-11H,5H2,1-4H3,(H,20,22)(H,21,23) |
InChI Key |
BZRVHKFQARWKPD-UHFFFAOYSA-N |
SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![N-(4-ethylphenyl)-2-[[4-methyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B184806.png)





![7-Chloro-2-p-tolyl-benzo[d][1,3]oxazin-4-one](/img/structure/B184815.png)
![1,3-dioxo-2-(oxolan-2-ylmethyl)-N-[4-(trifluoromethyl)phenyl]isoindole-5-carboxamide](/img/structure/B184816.png)